molecular formula C8H10N6 B8775768 3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine CAS No. 75792-67-5

3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine

Cat. No. B8775768
CAS RN: 75792-67-5
M. Wt: 190.21 g/mol
InChI Key: SKGCBNQMSDOUPL-UHFFFAOYSA-N
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Patent
US04399137

Procedure details

6.7 g (35 millimoles) of 3-chloro-6-(2-methyl-imidazol-1-yl)-pyridazine are taken up in 30 ml of hydrazine hydrate and the mixture is heated for 5-10 hours at 100°-130° C. under nitrogen as a protective gas; the reaction mixture becomes homogeneous in the course of the first few hours. When the mixture has cooled, the crude product which has precipitated is filtered off. It is also possible to pour the reaction mixture into ice water and extract the mixture repeatedly with methylene chloride. Continuous extraction by means of a rotary perforator, using methylene chloride or chloroform as the extraction solvents, has also proved an advantageous method. Yet a further possibility is to distil off the hydrazine hydrate under reduced pressure.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[C:9]2[CH3:13])=[CH:6][CH:7]=1.O.[NH2:15][NH2:16]>>[NH:15]([C:2]1[N:3]=[N:4][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[C:9]2[CH3:13])=[CH:6][CH:7]=1)[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)N1C(=NC=C1)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 5-10 hours at 100°-130° C. under nitrogen as a protective gas
Duration
7.5 (± 2.5) h
TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has cooled
CUSTOM
Type
CUSTOM
Details
the crude product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
to pour the reaction mixture into ice water
EXTRACTION
Type
EXTRACTION
Details
extract the mixture repeatedly with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
Continuous extraction by means of a rotary perforator
CUSTOM
Type
CUSTOM
Details
to distil off the hydrazine hydrate under reduced pressure

Outcomes

Product
Name
Type
Smiles
N(N)C=1N=NC(=CC1)N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.